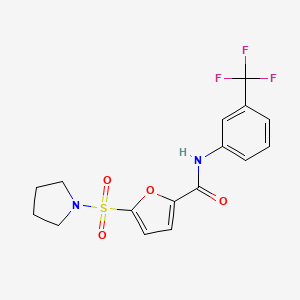
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
説明
5-(Pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a pyrrolidin-1-ylsulfonyl group at the 5-position and a 3-(trifluoromethyl)phenyl moiety at the N-position. The trifluoromethyl group on the phenyl ring increases lipophilicity, which may improve membrane permeability but could reduce aqueous solubility.
特性
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSWNLHCHHGBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group and a pyrrolidine sulfonyl moiety. Its molecular formula is , and it has a molecular weight of 393.37 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-proliferative activity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.
Anti-Cancer Activity
-
Cell Line Studies :
- The compound has shown significant cytotoxic effects in breast cancer cell lines (e.g., MCF-7) and prostate cancer cell lines, leading to apoptosis through disruption of microtubule dynamics .
- In a study involving MDA-MB-231 cells, it was observed that the compound induced G2/M arrest and activated apoptotic pathways, including the caspase cascade .
-
Mechanism of Action :
- The mechanism appears to involve inhibition of tubulin polymerization, disrupting microtubule dynamics which is critical for mitosis. This results in cell cycle arrest and subsequent apoptosis .
- Additionally, it activates c-Jun N-terminal kinase (JNK), which plays a crucial role in mediating apoptotic signals .
- Structure-Activity Relationship (SAR) :
Data Tables
The following table summarizes key studies on the biological activity of this compound:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Tubulin disruption | |
| MDA-MB-231 | 8.2 | JNK activation | |
| HCT-116 | 15.0 | Apoptosis induction |
Case Studies
- Combination Therapy : A study explored the synergistic effects of this compound combined with doxorubicin in treating Claudin-low breast cancer subtypes, showing enhanced efficacy compared to either agent alone .
- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for development as an anti-cancer therapeutic agent .
類似化合物との比較
Table 1: Key Structural Features and Substituents
Key Observations :
- Electron-Withdrawing Groups: The target compound’s pyrrolidinylsulfonyl group contrasts with nitro () and cyano () substituents. Sulfonamides generally enhance metabolic stability compared to nitro groups, which are prone to reduction .
- Aromatic Substituents : The 3-(trifluoromethyl)phenyl group offers steric bulk and lipophilicity, whereas ’s compound uses a fluorinated phenyl ring with a piperazinyl-alkyne group, likely improving solubility and kinase binding .
Key Observations :
- The target compound’s synthesis likely parallels sulfonylation methods in and , where pyrrolidine reacts with a sulfonyl chloride intermediate.
- High-purity purification techniques (e.g., reverse-phase HPLC in ) are critical for structurally complex analogs .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Piperidine/piperazine-containing analogs () exhibit improved solubility due to basic nitrogen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


